6-[(Cyclohexylmethyl)amino]nicotinonitrile 6-[(Cyclohexylmethyl)amino]nicotinonitrile
Brand Name: Vulcanchem
CAS No.: 1096303-31-9
VCID: VC2911142
InChI: InChI=1S/C13H17N3/c14-8-12-6-7-13(16-10-12)15-9-11-4-2-1-3-5-11/h6-7,10-11H,1-5,9H2,(H,15,16)
SMILES: C1CCC(CC1)CNC2=NC=C(C=C2)C#N
Molecular Formula: C13H17N3
Molecular Weight: 215.29 g/mol

6-[(Cyclohexylmethyl)amino]nicotinonitrile

CAS No.: 1096303-31-9

Cat. No.: VC2911142

Molecular Formula: C13H17N3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

6-[(Cyclohexylmethyl)amino]nicotinonitrile - 1096303-31-9

Specification

CAS No. 1096303-31-9
Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
IUPAC Name 6-(cyclohexylmethylamino)pyridine-3-carbonitrile
Standard InChI InChI=1S/C13H17N3/c14-8-12-6-7-13(16-10-12)15-9-11-4-2-1-3-5-11/h6-7,10-11H,1-5,9H2,(H,15,16)
Standard InChI Key NFSQPABJFMQFMP-UHFFFAOYSA-N
SMILES C1CCC(CC1)CNC2=NC=C(C=C2)C#N
Canonical SMILES C1CCC(CC1)CNC2=NC=C(C=C2)C#N

Introduction

6-[(Cyclohexylmethyl)amino]nicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles, derivatives of nicotinic acid. It is characterized by the presence of a cyclohexylmethylamino group attached to the pyridine ring of nicotinonitrile. This compound has garnered significant attention in medicinal chemistry due to its potential applications as a building block for further chemical synthesis and its diverse biological activities.

Biological Activities and Applications

6-[(Cyclohexylmethyl)amino]nicotinonitrile exhibits significant biological activity, particularly in relation to the central nervous system. Its structural similarity to nicotinic acid suggests potential interactions with nicotinic acetylcholine receptors, which are crucial for neurotransmission. Compounds similar to it have shown the ability to act as agonists or antagonists at these receptors, influencing physiological processes such as cognition and muscle contraction.

Additionally, molecular docking studies suggest that this compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), indicating potential anti-inflammatory properties.

Applications in Biomedical Research

  • Oncology: Nicotinonitrile derivatives, including those similar to 6-[(Cyclohexylmethyl)amino]nicotinonitrile, have been studied for their cytotoxicity against cancer cell lines. These compounds are synthesized and tested against cancer cells in laboratory settings.

  • Pest Control: Certain nicotinonitrile derivatives have been designed and synthesized to assess their molluscicidal activity, specifically against land snails.

Potential Therapeutic Targets

Compound TypePotential TargetActivity
Nicotinonitrile DerivativesNicotinic Acetylcholine ReceptorsModulation of neurotransmission
Nicotinonitrile DerivativesCyclooxygenase Enzymes (COX-1, COX-2)Anti-inflammatory effects
Nicotinonitrile DerivativesCancer Cell LinesCytotoxicity

Research Findings and Future Directions

Recent studies have highlighted the importance of understanding the structural and electronic properties of nicotinonitrile derivatives. For instance, compounds like 2-methoxy-4,6-diphenylnicotinonitrile have shown significant interactions with proteins, suggesting potential applications in drug development .

Future research should focus on optimizing the synthesis conditions for 6-[(Cyclohexylmethyl)amino]nicotinonitrile and exploring its pharmacokinetic profile to fully exploit its therapeutic potential.

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